molecular formula C22H25N3O2 B5312702 6-methyl-2-[(2R,3R,6R)-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]pyridine-3-carboxylic acid

6-methyl-2-[(2R,3R,6R)-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]pyridine-3-carboxylic acid

Cat. No.: B5312702
M. Wt: 363.5 g/mol
InChI Key: CMNNWEDFDSVYCQ-XUVXKRRUSA-N
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Description

6-methyl-2-[(2R,3R,6R)-3-phenyl-1,5-diazatricyclo[52202,6]undecan-5-yl]pyridine-3-carboxylic acid is a complex organic compound with a unique tricyclic structure

Properties

IUPAC Name

6-methyl-2-[(2R,3R,6R)-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2/c1-14-7-8-17(22(26)27)21(23-14)25-13-18(15-5-3-2-4-6-15)20-19(25)16-9-11-24(20)12-10-16/h2-8,16,18-20H,9-13H2,1H3,(H,26,27)/t18-,19+,20+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMNNWEDFDSVYCQ-XUVXKRRUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)C(=O)O)N2CC(C3C2C4CCN3CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=C(C=C1)C(=O)O)N2C[C@H]([C@@H]3[C@H]2C4CCN3CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-2-[(2R,3R,6R)-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]pyridine-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the tricyclic core: This can be achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.

    Introduction of the pyridine ring: This step may involve the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction.

    Functional group modifications:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

6-methyl-2-[(2R,3R,6R)-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]pyridine-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may yield alcohols or amines.

Scientific Research Applications

6-methyl-2-[(2R,3R,6R)-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]pyridine-3-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.

    Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.

    Material Science: The compound’s properties may make it useful in the development of new materials with specific electronic or mechanical properties.

Mechanism of Action

The mechanism by which 6-methyl-2-[(2R,3R,6R)-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]pyridine-3-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would depend on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tricyclic structures with pyridine rings and carboxylic acid groups. Examples include:

    6-methyl-2-[(2R,3R,6R)-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]pyridine-3-carboxylic acid derivatives: These compounds may have different substituents on the tricyclic core or the pyridine ring.

    Other tricyclic pyridine carboxylic acids: Compounds with similar core structures but different functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields of research.

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